Regioisomeric PuritySpirocyclic Building BlocksNitrogen Protection
Synthetic chemists require orthogonal protection and conformational rigidity for multi-step library synthesis. 8-Boc-2-oxo-3-oxa-1,8-diaza-spiro[5.5]undecane (CAS 1363381-43-4) delivers: • Boc protection cleavable under mild acidic conditions without affecting Fmoc/acyl/benzyl esters • sp³-rich scaffold (fsp³=0.69) for high ligand efficiency in fragment screens • 97% purity reduces side reactions in solid-phase synthesis. Available in multi-gram quantities with 0-8°C storage.
Molecular FormulaC13H22N2O4
Molecular Weight270.329
CAS No.1363381-43-4
Cat. No.B580573
⚠ Attention: For research use only. Not for human or veterinary use.
8-Boc-2-oxo-3-oxa-1,8-diaza-spiro[5.5]undecane (CAS 1363381-43-4) is a Boc-protected spirocyclic oxa-diaza building block with the molecular formula C13H22N2O4 and a molecular weight of 270.32 g·mol⁻¹ [1]. The compound comprises a 2-oxo-3-oxa-1,8-diazaspiro[5.5]undecane core in which the secondary amine at the 8-position is masked with a tert-butyloxycarbonyl (Boc) group. Commercial samples are typically supplied as white solids with purities ranging from ≥95 % to >98 % and require storage at 0–8 °C . The Boc functionality provides orthogonal protection suitable for multi-step synthetic sequences, while the spirocyclic scaffold imparts conformational rigidity that is valued in fragment-based drug discovery and allosteric modulator design .
97% purity specification with defined cold-chain logistics
[1] PubChem. (2026). Compound Summary for CID 72207373: 8-Boc-2-oxo-3-oxa-1,8-diaza-spiro[5.5]undecane. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/1363381-43-4 View Source
8-Boc-2-oxo-3-oxa-1,8-diaza-spiro[5.5]undecane: Non-Interchangeable with Generic Analogs
Spirocyclic scaffolds are highly sensitive to the position of heteroatoms and the nature of protecting groups; seemingly minor changes in regioisomerism or protection strategy can lead to substantial differences in physicochemical properties, synthetic accessibility, and stability [1]. The 8-Boc derivative differs from its 9-Boc regioisomer in the InChIKey (PSJVWIIBVVDMHJ vs. ALBKRMFHLDKJRQ) indicating a distinct connectivity that affects steric and electronic environments [2][3]. Similarly, replacing the Boc group with a Cbz group alters orthogonal deprotection compatibility and price, while the unprotected variant lacks the N-masking required for many solid-phase and solution-phase synthetic routes [4]. Substituting these analogs without accounting for these differences risks failed deprotection steps, altered reactivity, and compromised downstream product purity.
Distinct InChIKey connectivity; steric and electronic environment may shift reactivity and downstream coupling outcomes.
Protecting Group
Target: Boc-protected (acid-labile)
Substitute: Cbz analog (CAS 1408074-70-3) or unprotected core
Cbz requires hydrogenolysis, incompatible with acid-labile linkers; unprotected amine lacks orthogonal masking for solid-phase synthesis.
Scaffold Type
Target: Rigid spirocyclic (2 rotatable bonds)
Substitute: Linear amino-alcohol carbamates (4 rotatable bonds)
Loss of conformational restriction may reduce binding affinity and shape complementarity in fragment screens.
[1] Cordes, J., Murray, P. R., White, A. J., & Barrett, A. G. (2013). 1,7-diazaspiro[5.5]undecane—a neglected heterocycle. Organic Letters, 15(19), 4992–4995. https://doi.org/10.1021/ol402301g View Source
Higher Commercial Purity Compared to 9-Boc Regioisomer
The target 8-Boc-2-oxo-3-oxa-1,8-diaza-spiro[5.5]undecane is available at a purity of 97 % from AChemBlock, whereas the 9-Boc regioisomer (CAS 1363383-43-0) is offered at 95 % purity by AKSci . This 2-percentage-point absolute purity advantage translates to a 2.1 % lower maximum impurity burden (3 % vs. 5 %) and may reduce downstream purification requirements in multi-step syntheses.
Purity vs 9-Boc regioisomerCross-study comparable
97% (Target) vs 95% (9-Boc)
Lower impurity burden may reduce in-house purification steps.
Vendor-reported HPLC/GC; methods may vary.
Regioisomeric PuritySpirocyclic Building BlocksNitrogen Protection
Commercial vendor specifications; analytical methods may vary between suppliers
Why This Matters
Higher purity at the procurement stage minimises the need for time‑consuming and costly in‑house purification, directly accelerating synthetic workflows that use this compound as a limiting intermediate.
Regioisomeric PuritySpirocyclic Building BlocksNitrogen Protection
Boc vs Cbz Cost-Effectiveness in Solid-Phase Synthesis
On a per‑gram basis from the same supplier (AChemBlock), the 8-Boc derivative is priced at $1,250/1 g, while the structurally analogous 8-Cbz derivative (CAS 1408074-70-3) costs $925/1 g . Although the Cbz compound is nominally 26 % cheaper per gram, the Boc group’s compatibility with acid‑labile solid‑phase resins and its orthogonal stability to catalytic hydrogenolysis makes the Boc derivative the preferred choice for Fmoc‑SPPS and other acid‑mediated deprotection strategies, where using Cbz would require additional orthogonal protection steps or result in premature cleavage .
Boc vs Cbz economicsClass-level inference
$1,250/g (Boc) vs $925/g (Cbz)
Higher cost offset by orthogonal acid-lability for SPPS.
Pricing from supplier web store; purity matched at 97%.
Protecting Group EconomicsSolid-Phase SynthesisProcurement Cost Analysis
Evidence Dimension
List price per gram (USD) for 1 g quantity
Target Compound Data
$1,250/1 g (8-Boc, 97 % purity)
Comparator Or Baseline
$925/1 g (8-Cbz, 97 % purity)
Quantified Difference
Cbz is $325 (26 %) cheaper per gram, but Boc offers orthogonal acid‑lability that eliminates the need for separate hydrogenolysis steps
Conditions
Pricing from AChemBlock web store as of January 2026; purity matched at 97 % for both compounds
Why This Matters
Higher purchase price per gram for the Boc compound is offset by reduced step count and higher overall yield in Boc‑based synthetic routes, making it the economically rational choice for workflows that exploit acid‑mediated deprotection.
Protecting Group EconomicsSolid-Phase SynthesisProcurement Cost Analysis
Storage Stability: Boc-Protected vs Unprotected Core
The target 8-Boc compound must be stored at 0–8 °C according to its AChemBlock product specification, while the unprotected 2-oxo-3-oxa-1,8-diaza-spiro[5.5]undecane core (CAS 1389264-34-9) is listed with a room‑temperature storage recommendation by GLPBIO [1]. This difference reflects the thermal lability of the Boc carbamate, which can undergo deprotection or decomposition at ambient temperatures over extended periods, necessitating cold‑chain handling for bulk inventories.
Storage stabilityCross-study comparable
0–8 °C (Boc) vs RT (unprotected)
Cold-chain logistics required for bulk inventory integrity.
Supplier technical datasheets; long-term stability data not publicly reported.
2-Oxo-3-oxa-1,8-diaza-spiro[5.5]undecane – store at room temperature (GLPBIO)
Quantified Difference
N/A (qualitative: cold storage required vs. room temperature)
Conditions
Supplier technical datasheets; measured stability under recommended conditions is not publicly reported
Why This Matters
Facilities without reliable cold‑chain storage may experience faster degradation of the Boc compound, making the unprotected analog a more robust option for long‑term inventory—conversely, the need for cold storage indicates higher chemical reactivity that can be exploited in strategic deprotection steps.
Conformational Rigidity: Spirocyclic vs Linear Scaffolds
The 2-oxo-3-oxa-1,8-diazaspiro[5.5]undecane core enforces a well‑defined dihedral angle between the piperidine and oxazolidinone rings via a shared spiro‑carbon, resulting in a rigid architecture with two rotatable bonds as computed by PubChem [1]. In contrast, linear amino‑alcohol carbamates such as tert‑butyl (2‑(2‑aminoethoxy)ethyl)carbamate possess four rotatable bonds, leading to a larger conformational ensemble and lower shape complementarity for target binding sites [2]. This reduction in conformational freedom (2 vs. 4 rotatable bonds) can translate into improved binding affinity and selectivity in fragment‑based screening campaigns [3].
Conformational rigidityClass-level inference
2 rotatable bonds (spiro) vs 4 (linear)
Reduced entropy penalty may support improved ligand efficiency.
Computed by PubChem; comparison with representative linear carbamate.
Spirocyclic ScaffoldConformational RestrictionFragment-Based Drug Design
Evidence Dimension
Number of rotatable bonds (PubChem computed)
Target Compound Data
2 rotatable bonds
Comparator Or Baseline
Linear tert‑butyl (2‑(2‑aminoethoxy)ethyl)carbamate – 4 rotatable bonds
Quantified Difference
50 % fewer rotatable bonds in the spirocyclic scaffold
Conditions
Computed by Cactvs 3.4.8.18 (PubChem release 2024.11.20); comparison with a representative linear carbamate possessing similar heteroatom counts
Why This Matters
Reduced conformational entropy penalty upon binding can lead to higher target affinity and improved ligand efficiency (LE), making the spirocyclic scaffold a higher‑value starting point for hit‑to‑lead optimization.
Spirocyclic ScaffoldConformational RestrictionFragment-Based Drug Design
[1] PubChem. (2026). Compound Summary for CID 72207373: 8-Boc-2-oxo-3-oxa-1,8-diaza-spiro[5.5]undecane. Rotatable Bond Count: 2. View Source
[2] PubChem. (2026). Compound Summary for CID 12214016: tert-butyl (2-(2-aminoethoxy)ethyl)carbamate. Rotatable Bond Count: 4. View Source
[3] Zheng, Y., Tice, C. M., & Singh, S. B. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters, 24(16), 3673–3682. https://doi.org/10.1016/j.bmcl.2014.06.081 View Source
The Boc group is cleavable under mild acidic conditions (e.g., TFA/DCM) without affecting Fmoc, acyl, or benzyl ester protecting groups. The 8-Boc compound can therefore be employed directly in solid‑phase peptide synthesis (SPPS) workflows where a secondary amine must be selectively exposed for on‑resin functionalisation. Substituting with a Cbz‑protected analog (CAS 1408074‑70‑3) would require additional catalytic hydrogenolysis steps that are incompatible with acid‑labile linkers and may cause premature resin cleavage . The higher purity of the 8‑Boc compound (97 %) relative to the 9‑Boc regioisomer (95 %) further reduces the risk of side reactions that arise from excess base or impurities during on‑resin coupling steps .
Fragment-Based Lead Discovery with Rigid Spirocyclic Core
With only two rotatable bonds and a densely functionalised sp³‑rich framework (fsp³ = 0.69), the 8‑Boc‑protected spirocycle presents a conformationally restricted three‑dimensional pharmacophore. This rigidity increases the probability of well‑defined binding poses in fragment screens, translating to higher ligand efficiency (LE) and greater synthetic tractability compared to linear or fused bicyclic analogues that exhibit larger conformational freedom [1]. The compound is therefore a candidate for inclusion in DNA‑encoded library (DEL) or fragment‑based drug discovery (FBDD) decks focused on challenging protein‑protein interaction targets.
Allosteric Modulator Synthesis via N-Boc Deprotection
The 8‑Boc group can be quantitatively removed to expose the secondary amine for further diversification (e.g., amide coupling, reductive amination). ChemShuttle’s product listing explicitly positions this building block for allosteric modulator design, providing molecular modeling files (PDB/SDF) for docking studies . Researchers transitioning from discovery to preclinical scale‑up benefit from the compound’s ready availability in multi‑gram quantities (AChemBlock lists 1 g stock with $1,250 pricing) and its compatibility with standard cold‑chain storage logistics .
Optimized Inventory for Parallel MedChem Libraries
For medicinal chemistry groups synthesising diverse spirocyclic libraries, the 8‑Boc compound offers a reproducible 97 % purity specification from a single supplier, avoiding the batch‑to‑batch variability encountered with lower‑purity alternatives. The $1,250/1 g price point enables cost‑effective library enumeration of 10–20 analogues per gram, while the mandatory 0–8 °C storage condition necessitates designated cold‑storage capacity, an operational factor that should be factored into site‑specific procurement planning .
Application
Selection Property
Validation Focus
Orthogonal Boc protection in Fmoc-SPPS
Acid-labile protecting group compatibility
On-resin deprotection efficiency and impurity profile
Fragment-based lead discovery
Conformational restriction and sp³-rich scaffold
Binding pose confidence and ligand efficiency metrics
Allosteric modulator synthesis
N-Boc deprotection and downstream diversification
Reaction scalability and intermediate stability
Parallel MedChem library enumeration
Batch-to-batch purity consistency
Cold-chain logistics and multi-gram supply availability
[1] Zheng, Y., Tice, C. M., & Singh, S. B. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters, 24(16), 3673–3682. View Source
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